molecular formula C9H11NOS B1609115 N-Methyl-4-(methylthio)benzamide CAS No. 53551-23-8

N-Methyl-4-(methylthio)benzamide

Cat. No.: B1609115
CAS No.: 53551-23-8
M. Wt: 181.26 g/mol
InChI Key: UTWKXHLTRDUFAC-UHFFFAOYSA-N
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Description

N-Methyl-4-(methylthio)benzamide is an organic compound with the molecular formula C9H11NOS It is characterized by the presence of a benzamide core substituted with a methyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-4-(methylthio)benzamide typically involves the alkylation of N,N-dialkyl benzamides with methyl sulfides. This reaction can be promoted by the base lithium diisopropylamide (LDA) under transition metal-free conditions. The reaction is carried out in tetrahydrofuran (THF) at 40°C for 24 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and reagents, such as benzamides and methyl sulfides, under controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form corresponding amines.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Methyl-4-(methylthio)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-4-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. The methylthio group can participate in redox reactions, while the benzamide core can undergo nucleophilic substitution or addition reactions .

Comparison with Similar Compounds

    N-Methylbenzamide: Lacks the methylthio group, making it less reactive in certain chemical reactions.

    4-Methylthio-N-methylbenzamide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    N-Methyl-4-methylbenzamide:

Uniqueness: N-Methyl-4-(methylthio)benzamide is unique due to the presence of both a methyl and a methylthio group on the benzamide core. This dual substitution imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-methyl-4-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-10-9(11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWKXHLTRDUFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403859
Record name N-METHYL-4-(METHYLTHIO)BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53551-23-8
Record name N-METHYL-4-(METHYLTHIO)BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-4-(METHYLTHIO)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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